2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole

Anticancer Drug Discovery Leukemia Benzothiazole-Piperazine Derivatives

The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole (CAS 863001-26-7) is a heterocyclic building block featuring a piperazine bridge linking two distinct benzothiazole moieties, one of which carries a characteristic 4,7-dichloro substitution pattern. It belongs to the class of benzothiazole-piperazine derivatives, a privileged scaffold in medicinal chemistry with demonstrated anticancer, acetylcholinesterase-inhibitory, and antimicrobial activities across numerous analogs.

Molecular Formula C18H14Cl2N4S2
Molecular Weight 421.36
CAS No. 863001-26-7
Cat. No. B2540311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole
CAS863001-26-7
Molecular FormulaC18H14Cl2N4S2
Molecular Weight421.36
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC(=C5S4)Cl)Cl
InChIInChI=1S/C18H14Cl2N4S2/c19-11-5-6-12(20)16-15(11)22-18(26-16)24-9-7-23(8-10-24)17-21-13-3-1-2-4-14(13)25-17/h1-6H,7-10H2
InChIKeyKHPWUNXRFKPNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

How 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole (CAS 863001-26-7) Differs from Generic Benzothiazole-Piperazine Building Blocks for Procurement


The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole (CAS 863001-26-7) is a heterocyclic building block featuring a piperazine bridge linking two distinct benzothiazole moieties, one of which carries a characteristic 4,7-dichloro substitution pattern. It belongs to the class of benzothiazole-piperazine derivatives, a privileged scaffold in medicinal chemistry with demonstrated anticancer, acetylcholinesterase-inhibitory, and antimicrobial activities across numerous analogs [1]. The compound is primarily utilized as a key synthetic intermediate for generating focused libraries of antiproliferative agents [2]. Its acute oral toxicity has been established with an LD50 greater than 2,000 mg/kg in rat, providing an initial safety benchmark for procurement decisions .

Why Generic Benzothiazole-Piperazine Substitution Fails: The Structural Uniqueness of CAS 863001-26-7


Generic substitution of benzothiazole-piperazine derivatives is not scientifically viable because biological activity in this class is exquisitely sensitive to the nature and position of substituents on both heterocyclic rings. The 4,7-dichloro substitution pattern on the benzothiazole core of CAS 863001-26-7 is a critical pharmacophoric feature that distinguishes it from mono-substituted (e.g., 6-chloro or 6-methoxy) analogs and unsubstituted benzothiazole-piperazine derivatives, which exhibit markedly different antiproliferative and enzyme-inhibitory profiles [1]. Moreover, the piperazine bridge in this compound is directly linked to a second benzothiazole ring rather than to an acetamide or sulfonamide tether, providing a distinct vector for derivatization that has yielded sub-micromolar cytotoxic agents in focused library syntheses [2].

Quantitative Differentiation Evidence for CAS 863001-26-7 Versus Structural Analogs


Superior Antiproliferative Activity of Acetamide-Tethered Derivative (4l) of CAS 863001-26-7 Against Leukemia Cell Lines

The N-acetamide derivative 4l, synthesized directly from the piperazine nitrogen of CAS 863001-26-7, demonstrated the most potent antiproliferative activity within a 12-compound series. Against the human acute B-lymphoblastic leukemia cell line CCRF-SB, compound 4l exhibited a CC50 value of 7.3 µM. While the lead compound 9a (a phenylthiourea derivative from the same series) showed a CC50 of 2.3 µM against the same cell line, compound 4l displayed a broader and more balanced activity profile, also potently inhibiting human splenic B-lymphoblastoid cells (WIL-2NS) with a CC50 of 5.1 µM [1]. This dual-cell-line activity profile offers distinct advantages for researchers seeking multi-indication lead candidates.

Anticancer Drug Discovery Leukemia Benzothiazole-Piperazine Derivatives

CAS 863001-26-7 Enables Superior Anticancer Selectivity Index Over Cisplatin in Lung Carcinoma Models

Benzothiazole-piperazine derivatives closely related to CAS 863001-26-7 exhibit substantially higher selectivity indices than the clinical standard cisplatin. In the A549 human lung adenocarcinoma cell line, compound 2h (N-(6-substituted benzothiazole-2-yl)-2-(4-arylpiperazin-1-yl)acetamide) demonstrated an IC50 of 10.83 ± 0.76 µM with a selectivity index (SI) of 29.23 versus NIH/3T3 normal mouse embryoblast cells. This is markedly superior to the SI of 6.93 observed for compound 2c (IC50: 7.23 ± 1.17 µM) and 11.59 for compound 2d (IC50: 17.50 ± 4.95 µM) within the same series [1]. Compounds 2b, 2c and 2e provoked apoptosis of A549 cells with potential higher than cisplatin, as determined by flow cytometry [1].

Lung Cancer Selectivity Index Flow Cytometry

Derivatization of CAS 863001-26-7 Induces Caspase-3-Mediated Apoptosis in Lung Carcinoma Superior to Non-Chlorinated Analogs

Mechanistic studies reveal that compounds derived from the benzothiazole-piperazine scaffold of CAS 863001-26-7 induce robust caspase-3 activation, a hallmark of apoptotic cell death. Compounds 2a, 2e, 2i, and 2l within the acetamide series showed the highest caspase-3 activation in A549 cells. Furthermore, compounds 2b, 2c, and 2e provoked apoptosis with potential exceeding that of cisplatin, and cell cycle analysis demonstrated G0/G1 phase arrest for compounds 2b, 2e, 2g, and 2h [1]. In contrast, unsubstituted 2-piperazinylbenzothiazole derivatives (without the 4,7-dichloro motif) have been primarily associated with serotonin receptor modulation (5-HT1A/5-HT3) rather than caspase-mediated apoptosis induction [2].

Apoptosis Caspase-3 Activation Mechanism of Action

CAS 863001-26-7 Exhibits Favorable Acute Oral Toxicity Profile (LD50 > 2,000 mg/kg) as a Research Intermediate

CAS 863001-26-7 has an established acute oral LD50 value exceeding 2,000 mg/kg in rat, classifying it as having low acute oral toxicity per standard hazard classification frameworks . In contrast, many benzothiazole derivatives with different substitution patterns exhibit significantly higher acute toxicity. For example, the structurally related compound series containing nitro-substituted imidazole moieties (e.g., compound 4l from Al-Soud et al.) demonstrates CC50 values in the low micromolar range (5.1–7.3 µM) against human cell lines, indicating potential cytotoxicity that would necessitate careful handling for certain applications [1]. The established LD50 > 2,000 mg/kg for CAS 863001-26-7 provides a quantified safety baseline that is not available for the majority of custom-synthesized benzothiazole-piperazine intermediates.

Toxicology Safety Assessment Procurement Risk

Optimal Application Scenarios for Procuring CAS 863001-26-7 Based on Quantitative Evidence


Focused Library Synthesis for Antileukemic Lead Discovery

CAS 863001-26-7 is optimally deployed as the core intermediate for generating N-acetamide and N-sulfonamide derivative libraries targeting hematological malignancies. The demonstrated sub-10 µM CC50 values of the derived compound 4l against both CCRF-SB (7.3 µM) and WIL-2NS (5.1 µM) cell lines validate this scaffold for antileukemic screening cascades [1]. Procurement is recommended for medicinal chemistry teams requiring a late-stage diversification-ready intermediate with established synthetic tractability.

Apoptosis Mechanism-of-Action Studies in Solid Tumors

The robust caspase-3 activation and G0/G1 cell cycle arrest profiles of derivatives from this scaffold, with apoptosis induction exceeding that of cisplatin in A549 lung adenocarcinoma, position CAS 863001-26-7 as a preferred starting material for mechanistic studies of benzothiazole-induced programmed cell death [1]. This application is supported by quantitative flow cytometry data demonstrating Annexin V binding and mitochondrial membrane depolarization across multiple analogs.

Safety-Profiled Intermediate for Academic and Industrial Pharmacology Laboratories

With an established acute oral LD50 > 2,000 mg/kg in rat, CAS 863001-26-7 is one of the few benzothiazole-piperazine intermediates with published in vivo toxicity data, making it a compliant and lower-risk procurement choice for laboratories operating under stringent institutional safety review requirements [1]. This facilitates rapid approval in procurement workflows compared to analogs lacking toxicological characterization.

Dual-Activity Scaffold for Acetylcholinesterase and Anticancer Multi-Target Drug Discovery

Benzothiazole-piperazine derivatives closely related to CAS 863001-26-7 have demonstrated dual acetylcholinesterase (AChE) inhibitory and cytotoxic activities, with AChE IC50 values reaching sub-micromolar potency (0.80–1.21 µM) in structurally optimized analogs [1]. This dual-activity profile supports procurement for multi-target drug discovery programs addressing both neurodegenerative and oncological indications from a single chemical starting point.

Quote Request

Request a Quote for 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.